Cas no 39137-36-5 (3-(2-Amino-ethyl)-thiazolidine-2,4-dione)

3-(2-Amino-ethyl)-thiazolidine-2,4-dione is a heterocyclic compound featuring a thiazolidine-2,4-dione core with a 2-aminoethyl substituent. This structure imparts versatility in synthetic and medicinal chemistry, particularly as a building block for bioactive molecules. The presence of both amino and thiazolidinedione functional groups enables its use in the development of pharmacologically active compounds, including potential antidiabetic and anti-inflammatory agents. Its reactivity allows for further derivatization, facilitating the synthesis of novel analogs with tailored properties. The compound’s stability and well-defined chemical behavior make it a valuable intermediate in organic synthesis and drug discovery research.
3-(2-Amino-ethyl)-thiazolidine-2,4-dione structure
39137-36-5 structure
Product Name:3-(2-Amino-ethyl)-thiazolidine-2,4-dione
CAS No:39137-36-5
MF:C5H8N2O2S
MW:160.194219589233
MDL:MFCD01026817
CID:315869
PubChem ID:209167
Update Time:2025-10-29

3-(2-Amino-ethyl)-thiazolidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 2,4-Thiazolidinedione,3-(2-aminoethyl)-
    • 3-(2-AMINOETHYL)-1,3-THIAZOLIDINE-2,4-DIONE HYDROCHLORIDE
    • (3-(2-AMINOETHYL)PHENYL)METHANOL
    • 2-(3-methoxyphenyl)ethylamine
    • 3-(2-Amino-aethyl)-thiazolidin-2,4-dion
    • 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione
    • 3-(2-Aminoethyl)benzylalcohol
    • 3-(2-aminoethyl)phenylmethanol
    • 3-(aminoethyl)benzyl alcohol
    • 3-< 2-Amino-ethyl> -thiazolidin-2.4-dion
    • AG-G-95427
    • Benzenemethanol,3-(2-aminoethyl)-
    • CTK5D9728
    • KB-206906
    • SureCN207005
    • Oprea1_502121
    • BS-13206
    • Enamine_001500
    • 3-(2-aminoethyl)-2,4-thiazolidinedione
    • 3-(2-Aminoethyl)thiazolidine-2,4-dione
    • CS-0266524
    • 3-ACETYLPYRIDINEHYPOXANTHINEDINUCLEOTIDE
    • SCHEMBL2360918
    • 3-(2-Amino-ethyl)-thiazolidine-2,4-dione
    • PSJIYWXYXJTRRY-UHFFFAOYSA-N
    • EN300-34519
    • BP-10244
    • 39137-36-5
    • [2-(2,4-dioxo-thiazolidin-3-yl)-ethyl]-amine
    • NCIOpen2_000483
    • AKOS000115900
    • AF-615/01045057
    • HMS1398E04
    • FT-0694453
    • MDL: MFCD01026817
    • Inchi: 1S/C5H8N2O2S/c6-1-2-7-4(8)3-10-5(7)9/h1-3,6H2
    • InChI Key: PSJIYWXYXJTRRY-UHFFFAOYSA-N
    • SMILES: S1C(N(C(C1)=O)CCN)=O

Computed Properties

  • Exact Mass: 161.03857
  • Monoisotopic Mass: 160.031
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 88.7Ų

Experimental Properties

  • Density: 1.411
  • Boiling Point: 286.3°Cat760mmHg
  • Flash Point: 126.9°C
  • PSA: 65.02

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Additional information on 3-(2-Amino-ethyl)-thiazolidine-2,4-dione

Introduction to 3-(2-Amino-ethyl)-thiazolidine-2,4-dione (CAS No. 39137-36-5)

3-(2-Amino-ethyl)-thiazolidine-2,4-dione, identified by the Chemical Abstracts Service Number (CAS No.) 39137-36-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazolidinedione class, which is well-known for its versatile applications in medicinal chemistry, particularly in the development of bioactive molecules. The structural framework of 3-(2-Amino-ethyl)-thiazolidine-2,4-dione consists of a thiazole ring fused with a dihydrothiazine unit, featuring both amino and carbonyl functionalities that make it a valuable scaffold for further chemical modifications.

The significance of 3-(2-Amino-ethyl)-thiazolidine-2,4-dione lies in its potential as a precursor or intermediate in the synthesis of various pharmacologically relevant compounds. Its unique structural features—specifically the presence of an aminoethyl side chain and two reactive carbonyl groups—make it a versatile building block for the construction of more complex molecules. In recent years, there has been growing interest in exploring the pharmacological properties of thiazolidinediones due to their reported biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Recent advancements in medicinal chemistry have highlighted the role of 3-(2-Amino-ethyl)-thiazolidine-2,4-dione in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in designing small-molecule inhibitors targeting specific enzymatic pathways implicated in diseases such as diabetes and cancer. The compound’s ability to undergo selective functionalization at multiple sites allows chemists to tailor its properties for targeted drug discovery. Moreover, its stability under various reaction conditions makes it a reliable choice for synthetic applications.

In the realm of bioorganic synthesis, 3-(2-Amino-ethyl)-thiazolidine-2,4-dione has been employed as a key intermediate in the preparation of more complex heterocycles. Researchers have leveraged its reactivity to introduce diverse substituents, thereby generating libraries of derivatives with potential therapeutic value. The incorporation of functional groups such as hydroxyl, carboxyl, or amide moieties into its structure has led to the discovery of novel compounds with enhanced biological activity. These derivatives are being actively investigated for their efficacy in preclinical models.

The structural motif of 3-(2-Amino-ethyl)-thiazolidine-2,4-dione also finds relevance in materials science and industrial applications. Its ability to form coordination complexes with metal ions has been explored for catalytic and sensing applications. Additionally, its thermal stability and compatibility with various solvents make it suitable for use in polymer chemistry and material engineering. The compound’s versatility underscores its importance not only in pharmaceutical research but also in broader chemical innovation.

From a mechanistic standpoint, the reactivity of 3-(2-Amino-ethyl)-thiazolidine-2,4-dione is influenced by its electron-rich thiazole ring and the electron-withdrawing effect of the carbonyl groups. This interplay between electronic and steric factors governs its participation in nucleophilic addition reactions, cycloadditions, and other organic transformations. Understanding these principles is crucial for optimizing synthetic routes and designing derivatives with desired properties.

The synthesis of 3-(2-Amino-ethyl)-thiazolidine-2,4-dione itself presents an interesting challenge due to its relatively complex structure. Traditional synthetic approaches often involve multi-step sequences that require careful control over reaction conditions to ensure high yields and purity. However, recent methodological developments have streamlined its preparation through more efficient one-pot or catalytic processes. These advancements have not only improved accessibility but also reduced the environmental impact of its production.

In conclusion,3-(2-Amino-ethyl)-thiazolidine-2,4-dione (CAS No. 39137-36-5) represents a structurally intriguing and pharmacologically promising compound. Its role as a versatile intermediate in drug discovery underscores its importance in modern chemical research. As our understanding of its reactivity and biological properties continues to evolve,3-(2-Amino-ethyl)-thiazolidine-2,4-dione is poised to remain at the forefront of innovation in pharmaceutical chemistry and beyond.

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